molecular formula C16H22N2O2 B12932458 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole

5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole

Cat. No.: B12932458
M. Wt: 274.36 g/mol
InChI Key: MRTFOEKLFRDUEP-UHFFFAOYSA-N
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Description

5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 5-position and a piperidin-1-yl ethoxy group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-(piperidin-1-yl)ethanol.

    Etherification: The 5-methoxyindole undergoes etherification with 2-(piperidin-1-yl)ethanol in the presence of a suitable base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale reaction vessels.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The indole ring can be reduced under hydrogenation conditions to form a tetrahydroindole derivative.

    Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-hydroxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole or 5-formyl-6-(2-(piperidin-1-yl)ethoxy)-1H-indole.

    Reduction: Formation of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1,2,3,4-tetrahydroindole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-6-(piperidin-1-yl)pyridin-3-ylboronic acid
  • 5-methoxy-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
  • 5-methoxy-6-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidin-4-amine

Uniqueness

5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperidin-1-yl ethoxy group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-methoxy-6-(2-piperidin-1-ylethoxy)-1H-indole

InChI

InChI=1S/C16H22N2O2/c1-19-15-11-13-5-6-17-14(13)12-16(15)20-10-9-18-7-3-2-4-8-18/h5-6,11-12,17H,2-4,7-10H2,1H3

InChI Key

MRTFOEKLFRDUEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCCC3

Origin of Product

United States

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